molecular formula C13H11NO3S B1597798 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 690632-04-3

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1597798
CAS RN: 690632-04-3
M. Wt: 261.3 g/mol
InChI Key: DCXMMNGTUXDRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a benzofuran moiety and a thiazole moiety . Benzofuran is a heterocyclic compound, also known as a cyclic organic compound, that consists of a fused benzene and furan ring. Thiazole, on the other hand, is a ring structure that contains both sulfur and nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran and thiazole rings in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, with the carboxylic acid group providing an additional site for potential chemical reactions .


Chemical Reactions Analysis

As a complex organic molecule, this compound could participate in a variety of chemical reactions. The presence of the carboxylic acid group could allow for reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being acidic .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzofuran derivatives have been found to have potent selective cannabinoid receptor 2 agonist activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its potential as a cannabinoid receptor 2 agonist . Additionally, further studies could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-7-11(13(15)16)18-12(14-7)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXMMNGTUXDRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC3=C(C=C2)OCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384014
Record name 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS RN

690632-04-3
Record name 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.